Methyl 4-bromo-3-nitrobenzoate
Overview
Description
Methyl 4-bromo-3-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and nitro groups, and the carboxylic acid group is esterified with methanol. This compound is commonly used in organic synthesis and research due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s important to note that nitro compounds, such as this one, often interact with various biological targets, including enzymes and cellular structures, due to their electrophilic nature .
Mode of Action
Nitro compounds generally undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can lead to changes in cellular processes and biochemical pathways.
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption , which could influence its bioavailability and overall pharmacokinetic profile.
Result of Action
Nitro compounds can cause various effects at the molecular and cellular levels, including changes in enzyme activity, protein function, and cellular structures .
Action Environment
The action of Methyl 4-bromo-3-nitrobenzoate can be influenced by various environmental factors. Furthermore, the compound should be stored in a dry room temperature environment to maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration and bromination of methyl benzoate. The typical synthetic route includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Products like 4-azido-3-nitrobenzoate or 4-thiocyanato-3-nitrobenzoate.
Reduction: 4-bromo-3-aminobenzoate.
Ester Hydrolysis: 4-bromo-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-3-nitrobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-cyanobenzoate
- Methyl 4-bromo-3-methylbenzoate
- Methyl 4-fluoro-3-nitrobenzoate
Uniqueness
Methyl 4-bromo-3-nitrobenzoate is unique due to the presence of both bromine and nitro groups on the benzene ring, which imparts distinct reactivity and chemical properties. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-bromo-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDHGPPQZVKMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371633 | |
Record name | methyl 4-bromo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-16-8 | |
Record name | methyl 4-bromo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Bromo-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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